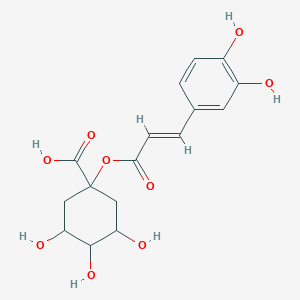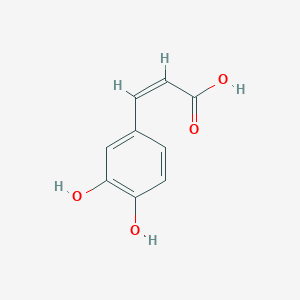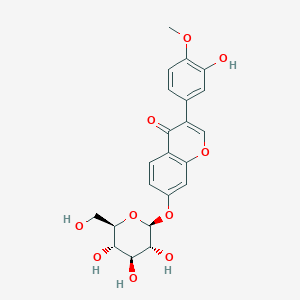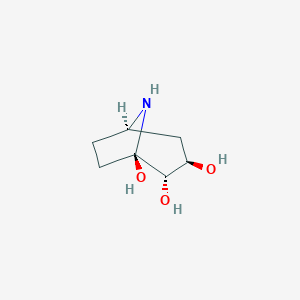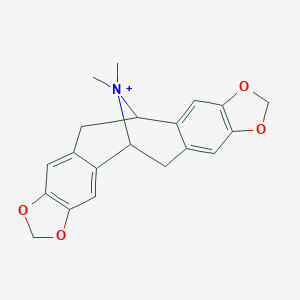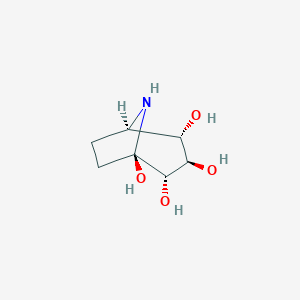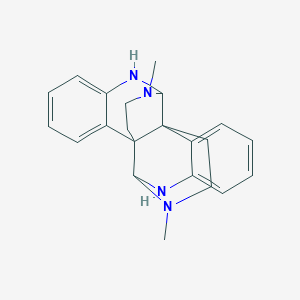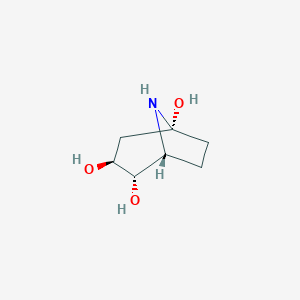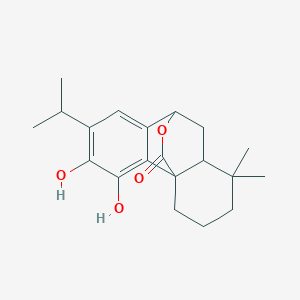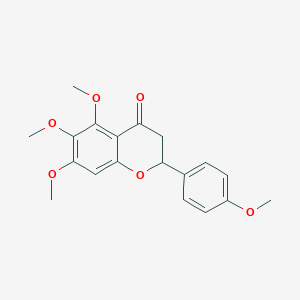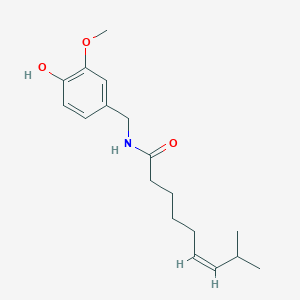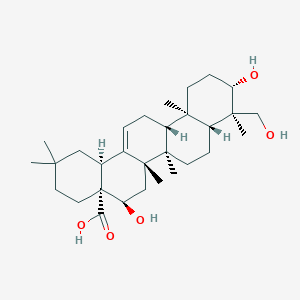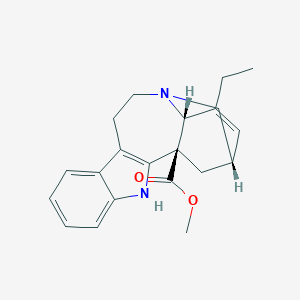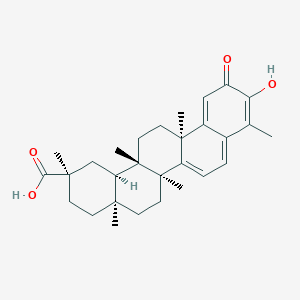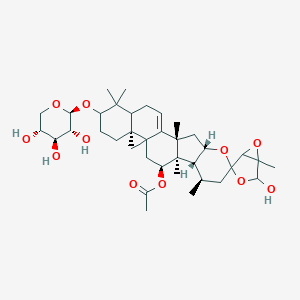
Cimicifugoside
Overview
Description
Synthesis Analysis
The chemical constituents of Cimicifuga simplex and its related species were reexamined using HPLC and high-resolution spectral analysis . From C. simplex, C. acerina, and C. japonica, a new alkaloid, 59 new cycloartane triterpene glycosides, and 11 new aromatic constituents were isolated with the previously reported compounds .Molecular Structure Analysis
The molecular formula of Cimicifugoside is C37H54O11 . Its molecular weight is 674.82 .Chemical Reactions Analysis
The chemical constituents of Cimicifuga simplex and its related species were reexamined using HPLC and high-resolution spectral analysis . From C. simplex, C. acerina, and C. japonica, a new alkaloid, 59 new cycloartane triterpene glycosides, and 11 new aromatic constituents were isolated with the previously reported compounds .Physical And Chemical Properties Analysis
The density of Cimicifugoside is 1.38±0.1 g/cm3 . Its molecular weight is 674.82 .Scientific Research Applications
-
Pharmacology
- The crude extracts and its constituents had various pharmacological properties such as anti-inflammatory, antitumor, antiviral, antioxidant, neuroprotective, anti-osteoporosis and relieving menopausal symptoms .
- The methods of application in pharmacological studies typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
- The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
-
Breast Cancer Treatment
- Cimicifugae Rhizoma has been studied for its potential use in breast cancer treatment .
- The methods of application in this field typically involve molecular docking and molecular dynamics simulations to uncover the most potent phytochemical within Cimicifugae Rhizoma and its interaction with the target protein in breast cancer treatment .
- The outcomes of these studies are still in the early stages, but the research suggests that Cimicifugae Rhizoma could potentially be a valuable tool in the fight against breast cancer .
-
Treatment of Menopausal Symptoms
- Cimicifuga racemosa, a member of the Ranunculaceae family, has received attention from the scientific research community for its actions on the female reproductive system, in particular on the vasomotor symptoms associated with menopause .
- The methods of application in this field typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
- The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
-
Soil Pesticides
- Cimicifugae Rhizoma has been used as soil pesticides to eliminate potato tuber moth, fly maggots .
- The methods of application in this field typically involve extracting the active compounds from the plant and applying them to the soil .
- The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
-
Food Supplement
- In China, Cimicifugae Rhizoma is stipulated as a food supplement and the fresh products have the efficacy of detoxification, detumescence and relieving throat disorder .
- The methods of application in this field typically involve consuming the plant as part of a balanced diet .
- The outcomes of these traditional treatments are largely anecdotal and have been passed down through generations .
-
Anti-Inflammatory
- Cimicifugae Rhizoma has been studied for its anti-inflammatory properties .
- The methods of application in this field typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
- The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
-
Antioxidant
- Cimicifugae Rhizoma has been studied for its antioxidant properties .
- The methods of application in this field typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
- The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
-
Neuroprotective
- Cimicifugae Rhizoma has been studied for its neuroprotective properties .
- The methods of application in this field typically involve extracting the active compounds from the plant and administering them to test subjects or cell cultures .
- The outcomes of these studies have shown promising results, but more research is needed to fully understand the mechanisms of action and potential side effects .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19-,20+,21?,23?,24+,25+,26+,27-,28+,29?,30?,32+,33-,34?,35-,36?,37?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMHSCMPCZWOV-NVJMOZEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(C3C(O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@H](CC67C[C@@]68CCC(C(C8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 128327 | |
CAS RN |
66176-93-0 | |
| Record name | Cimicifugoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066176930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



